![molecular formula C7H4N4S2 B14699183 [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine CAS No. 20613-68-7](/img/structure/B14699183.png)
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine typically involves the annulation of thiazole and benzothiadiazole rings. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with suitable aldehydes and active methylene compounds in the presence of a catalyst like vanadium oxide loaded on fluorapatite can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts are often employed to achieve high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions of the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar fused ring system and have been studied for their anticancer properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds also feature a thiazole ring fused with another heterocycle and have diverse biological activities.
Uniqueness
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine is unique due to its specific ring fusion and the presence of both thiazole and benzothiadiazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
20613-68-7 |
|---|---|
Molecular Formula |
C7H4N4S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-g][2,1,3]benzothiadiazol-7-amine |
InChI |
InChI=1S/C7H4N4S2/c8-7-9-6-4(12-7)2-1-3-5(6)11-13-10-3/h1-2H,(H2,8,9) |
InChI Key |
UZABMGKTBOKEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1SC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


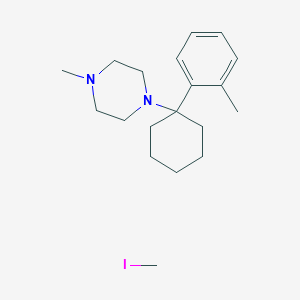

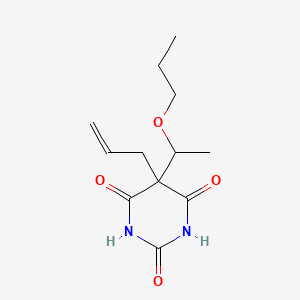

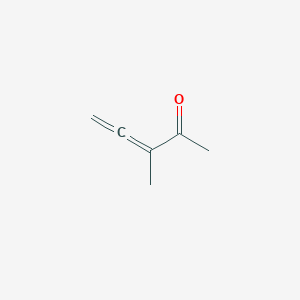
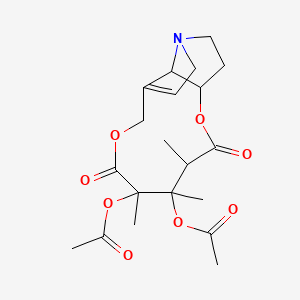
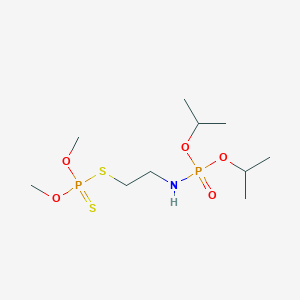
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
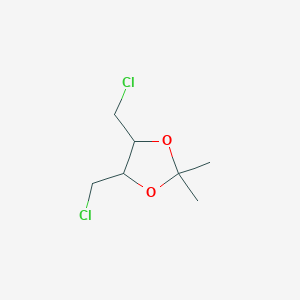
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

